molecular formula C22H21ClFN5O2S B2959623 3-(1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide CAS No. 1112434-46-4

3-(1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide

Cat. No.: B2959623
CAS No.: 1112434-46-4
M. Wt: 473.95
InChI Key:
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Description

The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there’s limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. For instance, a similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, had its structure assigned by HRMS, IR, 1H, and 13C NMR experiments .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound aren’t available in the retrieved sources. Such properties can be determined through experimental methods or computational chemistry techniques .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds derived from benzodifuran and khellinone, including derivatives structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant inhibition of COX-2 selectivity and displayed analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Effects

  • Research into pyridine derivatives, including those similar to the compound , has shown variable and modest antimicrobial activity against several bacteria and fungi, highlighting the potential for developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Dopamine Receptor Partial Agonists

  • A study on compounds incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, structurally akin to the compound in focus, revealed high-affinity dopamine receptor partial agonists. These findings suggest potential applications in designing therapeutics for psychiatric disorders such as schizophrenia (D. Möller et al., 2017).

Selective Killing of Bacterial Persisters

  • The compound "3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate" (C10), related to the specified chemical, has been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights its potential in addressing antibiotic resistance (Jun-Seob Kim et al., 2011).

GyrB Inhibitors Against Tuberculosis

  • Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, sharing structural features with the specified compound, show promise in treating tuberculosis, with one showing significant activity in relevant assays (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

3-[1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2S/c1-13(2)25-19(30)10-11-28-20(31)14-6-3-4-9-18(14)29-21(28)26-27-22(29)32-12-15-16(23)7-5-8-17(15)24/h3-9,13H,10-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOBBLAUQOMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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